Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-
Description
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)- (CAS 35193-64-7) is a chiral organophosphorus compound featuring a binaphthyl backbone fused with a dioxaphosphepine ring. Its molecular formula is C20H13O4P (MW 348.29), and it is characterized by a stereogenic phosphorus center at the 11bS configuration . This compound is primarily employed as a catalyst in asymmetric synthesis, such as the enantioselective indolylation of peptidyl imines, achieving yields up to 72% and high optical activity ([α]D²² = +130.0° in CHCl3) . Safety data highlight its hazards, including skin irritation (H315), necessitating precautions like gloves, goggles, and adequate ventilation during handling .
Properties
Molecular Formula |
C20H13O4PS |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/C20H13O4P.S/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;/h1-12H,(H,21,22); |
InChI Key |
ATGZKJQOQJMJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O.[S] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- typically involves a two-step procedure. The first step is the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine. This is followed by the formation of disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The product is then purified through crystallization in methylene chloride and acetonitrile .
Chemical Reactions Analysis
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring chiral catalysts.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric catalysis. These complexes enhance the selectivity and efficiency of various chemical reactions by providing a chiral environment .
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., trifluoromethyl in CAS 791616-70-1) enhance stability and acidity, crucial for proton transfer in catalysis .
- Phenanthrenyl/naphthalenyl groups extend π-conjugation, affecting electronic properties and solubility .
Stereochemical Considerations
The (11bS) configuration is critical for catalytic activity, as enantiomers (e.g., 11bR isomers like CAS 695162-86-8) exhibit opposite optical rotations and divergent stereochemical outcomes in reactions . For example, the (11bR)-octahydro-trifluoromethyl derivative (CAS 791616-70-1) achieves ≥98% purity with 99% enantiomeric excess (e.e.), underscoring the role of stereochemistry in high-precision synthesis .
Research Findings and Trends
- Synthetic Efficiency : Modifications at the 2,6-positions of the dioxaphosphepine ring significantly influence catalytic performance. For example, triphenylsilyl groups in improve thermal stability during high-temperature reactions .
- Emerging Applications : Larger analogs (e.g., C48H29O4P) show promise in materials science due to their extended aromatic systems .
Biological Activity
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, specifically in its (11bS)-configuration, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C30H24NO2P
- Molecular Weight : 461.49 g/mol
- CAS Number : 1619901-87-9
The structure of this compound features a unique combination of dioxaphosphepin and hydroxy groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The hydroxyl group in the dioxaphosphepin framework is believed to contribute to radical scavenging activity.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. For instance:
- Case Study : A study investigating the effects of various dioxaphosphepin derivatives on cancer cell lines demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in breast cancer cells.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Research Finding : In vitro assays indicated that dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin could inhibit specific phosphatases involved in cellular signaling pathways.
The biological activity of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin is thought to involve:
- Radical Scavenging : The hydroxyl group facilitates the donation of electrons to free radicals.
- Cell Signaling Modulation : By inhibiting phosphatases, the compound may alter signaling pathways that regulate cell growth and apoptosis.
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | Moderate | Positive (in vitro) | Yes |
| Related Dioxaphosphepins | High | Variable | Yes |
Safety and Toxicology
Safety assessments indicate that dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin may cause skin irritation and serious eye irritation based on hazard classifications. Further toxicological studies are necessary to understand its safety profile fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
